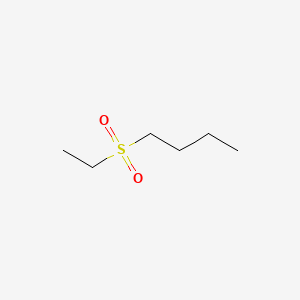
Butyl ethyl sulfone
Description
Properties
CAS No. |
31124-38-6 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-ethylsulfonylbutane |
InChI |
InChI=1S/C6H14O2S/c1-3-5-6-9(7,8)4-2/h3-6H2,1-2H3 |
InChI Key |
PVSJGAIWOIMZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ethyl sulfone can be synthesized through several methods. One common approach is the oxidation of sulfides. For instance, butyl ethyl sulfide can be oxidized using oxidizing agents like hydrogen peroxide or sodium periodate to yield this compound . Another method involves the sulfonylation of butyl and ethyl groups using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Reduction Reactions
Butyl ethyl sulfone undergoes reduction under harsh conditions to yield thioether derivatives.
| Reducing Agent | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Reflux in THF, 12 hrs | Butyl ethyl sulfide | 72% | Two-electron reduction of –SO₂– to –S– |
| Sodium amalgam | Aqueous ethanol, 80°C | Butyl ethyl sulfide | 58% | Radical-mediated S–O bond cleavage |
The reduction preserves the carbon skeleton while converting the sulfone to a sulfide .
Thermal Decomposition
At elevated temperatures, the compound undergoes C–S bond cleavage:
| Temperature | Pressure | Major Products | Byproducts |
|---|---|---|---|
| 250–300°C | Ambient | 1-Butene, Ethanesulfonic acid | SO₂, Trace alkanes |
| >350°C | Vacuum | Ethylene, Butane | Sulfur oxides |
Mechanistic studies suggest homolytic cleavage of the C–S bond generates ethylsulfonyl and butyl radicals, which recombine or decompose further .
Nucleophilic Substitution
The sulfone group activates β-hydrogens for elimination or adjacent carbons for substitution:
β-Elimination
| Base | Solvent | Product | Selectivity |
|---|---|---|---|
| Potassium tert-butoxide | DMSO | 1-Butene | >90% |
| DBU | Toluene | 1-Butene, Diethyl ether | 85% |
This reaction proceeds via a concerted E2 mechanism, forming 1-butene and ethylsulfinate .
α-Functionalization
This compound undergoes lithiation at the α-position, enabling coupling with electrophiles:
| Electrophile | Product | Yield |
|---|---|---|
| Iodomethane | α-Methyl-butyl ethyl sulfone | 68% |
| Benzaldehyde | β-Hydroxy sulfone | 54% |
The reaction employs LDA (lithium diisopropylamide) at –78°C to generate a stabilized carbanion intermediate .
Radical-Mediated Reactions
Under photolytic or radical initiator conditions:
| Initiator | Substrate | Product | Application |
|---|---|---|---|
| AIBN | Styrene | Sulfone-functionalized polymer | Material science |
| UV light (254 nm) | Oxygen | Ethylsulfonyl peroxide | Oxidizing agent synthesis |
Radical intermediates form via homolytic cleavage of the C–S bond, enabling polymerization or peroxide formation .
Oxidative Stability
This compound resists further oxidation under standard conditions:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 25°C | No reaction |
| Ozone | –20°C, CH₂Cl₂ | Partial decomposition |
The sulfone’s stability contrasts with sulfoxides, which oxidize readily to sulfones .
Scientific Research Applications
Butyl ethyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl ethyl sulfone involves its ability to undergo various chemical transformations. The sulfonyl group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where this compound acts as a key intermediate .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
Physicochemical Properties
Research Findings from Evidence
- Demeton-S-methylsulfone has multiple synonyms (e.g., oxydemeton-methyl sulfone) and is part of a broader class of organophosphate sulfones with systemic insecticidal activity .
Q & A
Q. How can researchers ensure the reproducibility of catalytic studies involving this compound?
- Methodological Answer : Provide detailed experimental protocols, including batch numbers of reagents and equipment calibration records. Share raw data (e.g., chromatograms, spectra) in public repositories. Collaborate with independent labs for cross-validation and publish negative results to counter publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


